An In-depth Technical Guide to the Chemical Structure and Properties of Nitrazolam
An In-depth Technical Guide to the Chemical Structure and Properties of Nitrazolam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrazolam, a triazolobenzodiazepine derivative, has emerged as a compound of interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its pharmacological profile, including its mechanism of action at the GABA-A receptor, and its metabolic fate. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development, offering a compilation of currently available data, detailed experimental protocols, and logical workflows to facilitate further investigation.
Chemical Identity and Physicochemical Properties
Nitrazolam is a synthetic compound belonging to the triazolobenzodiazepine class.[1] Its core structure consists of a benzene (B151609) ring fused to a diazepine (B8756704) ring, which is in turn fused to a triazole ring.[1][2]
Table 1: Chemical Identifiers for Nitrazolam
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-methyl-8-nitro-6-phenyl-4H-[1][3][4]triazolo[4,3-a][1][4]benzodiazepine | [3][5] |
| CAS Number | 28910-99-8 | [3] |
| Molecular Formula | C₁₇H₁₃N₅O₂ | [1] |
| Molecular Weight | 319.32 g/mol | [3] |
| SMILES | CC1=NN=C2N1C3=C(C=C(C=C3)--INVALID-LINK--[O-])C(=NC2)C4=CC=CC=C4 | [3] |
| InChI | InChI=1S/C17H13N5O2/c1-11-19-20-16-10-18-17(12-5-3-2-4-6-12)14-9-13(22(23)24)7-8-15(14)21(11)16/h2-9H,10H2,1H3 | [3] |
Table 2: Physicochemical Properties of Nitrazolam
| Property | Value | Reference(s) |
| Appearance | Yellow to light yellow crystalline solid | [5] |
| Melting Point | 231.5-232.5 °C | [3] |
| Boiling Point (Predicted) | 550.2 ± 60.0 °C | [3] |
| Flash Point (Predicted) | 286.6 ± 32.9 °C | [3] |
| pKa (Predicted) | 1.96 ± 0.40 | [3] |
| logP (Predicted) | 2.59 | [3] |
| Water Solubility | 0.0725 mg/mL | [3] |
| Solubility in Organic Solvents | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 10 mg/mL, Methanol (B129727): 1 mg/mL | [2] |
Synthesis and Manufacturing
The synthesis of Nitrazolam can be achieved through a multi-step process, a general outline of which is presented below. A detailed experimental protocol for a preparative scale synthesis is also provided.
General Synthesis Pathway
The synthesis of triazolobenzodiazepines like Nitrazolam typically involves the initial formation of a benzodiazepine (B76468) core, followed by the annulation of the triazole ring.
Caption: General synthesis pathway for Nitrazolam.
Detailed Experimental Protocol: Preparative Scale Synthesis of Nitrazolam
This protocol is adapted from a published microscale synthesis and scaled for preparative purposes.
Step 1: Synthesis of 2-Ethoxy-7-nitro-5-phenyl-3H-1,4-benzodiazepine
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A mixture of 2-amino-5-nitrobenzophenone (2.0 mmol, 484 mg), 2-chloro-1,1,1-triethoxyethane (2.3 mmol, 460 mg), and glacial acetic acid (120 µL) in toluene is refluxed for 5 hours.
-
After cooling to room temperature, the mixture is partitioned between ethyl acetate (B1210297) and a saturated aqueous solution of sodium bicarbonate.
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The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield a yellow oil.
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The resulting oil is dissolved in acetone (B3395972) (20 mL), and sodium iodide (3.0 mmol, 450 mg) is added.
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The mixture is stirred at room temperature for 3 hours and then evaporated to dryness to yield the intermediate, 2-ethoxy-7-nitro-5-phenyl-3H-1,4-benzodiazepine.
Step 2: Synthesis of Nitrazolam
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A solution of 2-ethoxy-7-nitro-5-phenyl-3H-1,4-benzodiazepine (0.80 mmol, 247 mg), acetylhydrazine (90%, 0.81 mmol, 67 mg), and glacial acetic acid (50 µL) in methanol (10 mL) is stirred overnight at room temperature.
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The mixture is then evaporated to dryness.
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The residue is triturated with tert-butyl methyl ether and filtered to afford Nitrazolam as a yellow powder.
Analytical Characterization
The identity and purity of Nitrazolam can be confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: An acid/base extraction of the sample is typically performed.
Instrumentation and Parameters:
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Instrument: Agilent 5975 Series GC/MSD System or equivalent.
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Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar.
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Carrier Gas: Helium at a flow rate of 1 mL/min.
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Injection Port Temperature: 265 °C.
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Transfer Line Temperature: 300 °C.
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MS Source Temperature: 230 °C.
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MS Quadrupole Temperature: 150 °C.
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Oven Program: Initial temperature of 60 °C for 0.5 min, then ramped at 35 °C/min to 340 °C and held for 6.5 min.
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Injection Mode: Splitless, 1 µL injection volume.
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Mass Scan Range: 40-550 m/z.
High-Performance Liquid Chromatography (HPLC)
Sample Preparation: Plasma or serum samples can be prepared by extraction at a basic pH into an organic solvent mixture like diethyl ether-methylene chloride (2:1, v/v). The extract is then reconstituted in the mobile phase.
Instrumentation and Parameters:
-
Instrument: Agilent 1100 HPLC system or equivalent with UV detection.
-
Column: Reversed-phase C18 column (e.g., Nova-Pak C18).
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Mobile Phase: A mixture of an acidic buffer (e.g., 6mM phosphate (B84403) buffer), acetonitrile, and methanol. A typical ratio is 64:23:13 (v/v/v).
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Detection: UV detection at 242 nm.
Pharmacology
Mechanism of Action
Nitrazolam, like other benzodiazepines, is a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[6][7] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[7] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[7] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, which leads to an influx of chloride ions and hyperpolarization of the neuronal membrane. This enhanced inhibitory signaling results in the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant effects of benzodiazepines.
Caption: GABA-A receptor signaling pathway modulated by Nitrazolam.
Receptor Binding Affinity
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Nitrazolam for specific GABA-A receptor subtypes.
Materials:
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Cell membranes expressing specific GABA-A receptor subtypes (e.g., from transfected HEK293 cells).
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Radioligand: [³H]Flunitrazepam (a high-affinity benzodiazepine site ligand).
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Unlabeled displacer: Diazepam (for determining non-specific binding).
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Test compound: Nitrazolam.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Wash buffer (ice-cold).
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Glass fiber filters.
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Scintillation cocktail.
-
96-well microplates.
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Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target GABA-A receptor subtype in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + [³H]Flunitrazepam.
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Non-specific Binding (NSB): Receptor membranes + [³H]Flunitrazepam + a high concentration of unlabeled Diazepam (e.g., 10 µM).
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Competition Binding: Receptor membranes + [³H]Flunitrazepam + varying concentrations of Nitrazolam.
-
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration and Washing:
-
Rapidly terminate the binding by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Counting:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the logarithm of the Nitrazolam concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Nitrazolam that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Metabolism and Pharmacokinetics
In Vitro Metabolism
Studies using human liver microsomes have shown that the primary phase I metabolic pathways for Nitrazolam are monohydroxylation and reduction of the nitro group.
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
Objective: To identify the phase I metabolites of Nitrazolam.
Materials:
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Pooled human liver microsomes (HLMs).
-
Nitrazolam.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile (for quenching the reaction).
-
LC-MS/MS system.
Procedure:
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
-
-
Initiation of Reaction:
-
Add Nitrazolam (e.g., 1 µM final concentration) to the pre-warmed microsome suspension.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Incubation: Incubate the mixture at 37°C for a specific time period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation for Analysis:
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the supernatant to identify the parent compound and its metabolites.
In Vivo Pharmacokinetics
Detailed pharmacokinetic parameters for Nitrazolam in animal models (e.g., Cmax, Tmax, half-life, bioavailability) are not extensively reported in the scientific literature. However, a study in mice indicated that Nitrazolam is several times more potent than diazepam as an antagonist of electroshock-induced tonic-extensor convulsions, but less potent than diazepam at preventing the righting reflex, suggesting potential differences in their pharmacokinetic and/or pharmacodynamic profiles.[8]
To obtain comprehensive pharmacokinetic data, in vivo studies in animal models such as mice or rats would be necessary.
Caption: Logical workflow for preclinical development of a benzodiazepine.
Conclusion
Nitrazolam is a triazolobenzodiazepine with a well-defined chemical structure and predictable physicochemical properties. Its synthesis is achievable through established chemical routes, and its analytical detection can be reliably performed using standard chromatographic techniques. While its mechanism of action as a positive allosteric modulator of the GABA-A receptor is understood, further research is required to quantify its binding affinity for various receptor subtypes and to fully characterize its in vivo pharmacokinetic and pharmacodynamic profile. The experimental protocols and workflows provided in this guide offer a framework for researchers and drug development professionals to conduct these necessary investigations and to further elucidate the therapeutic potential and safety profile of Nitrazolam.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of diazepam and related benzodiazepines by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
